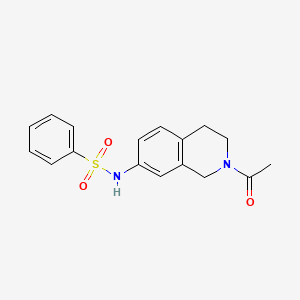

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-14-7-8-16(11-15(14)12-19)18-23(21,22)17-5-3-2-4-6-17/h2-8,11,18H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHDWEBSPJJFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through various methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

Sulfonamide formation: The final step involves the reaction of the acetylated tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The benzenesulfonamide group enables nucleophilic substitutions, hydrolysis, and redox reactions.

Table 1: Key Reactions Involving the Sulfonamide Group

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Notes |

|---|---|---|---|

| Hydrolysis | HCl (6M), reflux, 12h | Cleavage to sulfonic acid | Acidic conditions favor sulfonamide bond cleavage. |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-alkylated sulfonamide derivatives | Requires anhydrous conditions for optimal yield. |

| Acylation | Acetic anhydride, pyridine | Acetylated sulfonamide | Pyridine neutralizes HCl byproduct. |

Tetrahydroisoquinoline Core Reactions

The tetrahydroisoquinoline moiety undergoes ring oxidation, reduction, and electrophilic substitution.

Table 2: Reactivity of the Tetrahydroisoquinoline System

| Reaction Type | Reagents/Conditions | Products/Outcomes | Mechanism |

|---|---|---|---|

| Oxidation | H₂O₂, FeCl₃, CH₃CN | Isoquinoline N-oxide derivative | Radical-mediated oxidation at the nitrogen. |

| Reduction | NaBH₄, MeOH, 0°C | Saturated ring system | Selective reduction of imine bonds. |

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives | Nitration occurs at the aromatic ring’s para position. |

Cross-Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions enable modular derivatization.

Table 3: Catalyzed Coupling Reactions

| Reaction Type | Catalysts/Ligands | Substrates | Applications |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | Biaryl sulfonamide analogs for drug discovery. |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Amines | N-arylated derivatives with enhanced bioactivity. |

Mechanistic Insights

-

Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

-

Oxidation : Hydrogen peroxide generates hydroxyl radicals, oxidizing the tetrahydroisoquinoline nitrogen to form N-oxide.

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit bacterial growth and may serve as potential leads for developing new antibiotics . The specific mechanisms often involve disruption of bacterial enzyme functions.

Enzyme Inhibition

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease and Type 2 diabetes mellitus respectively . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance inhibitory potency.

Anticancer Properties

The compound's analogs have been investigated for anticancer activities against various cell lines. In vitro studies have demonstrated cytotoxic effects on colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

- Key Differences: Incorporates a styryl group and chlorine substituent on the quinoline ring. Features a 4-methoxybenzenesulfonamide group instead of a simple benzenesulfonamide.

- Synthesis: Reacts benzenesulfonyl chloride with a pre-functionalized quinoline derivative in pyridine, followed by purification via column chromatography .

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Key Differences :

- Replaces the acetyl group with a trifluoroacetyl moiety.

- Includes a fluorophenyl and cyclopropylethyl side chain.

- Synthesis : Utilizes trifluoroacetic anhydride for acylation and chlorosulfonic acid for sulfonation, enabling scalability to 100 g .

- Implications : The trifluoroacetyl group increases metabolic stability, while the fluorophenyl group may enhance target binding affinity.

2-((5-Chloro-2-((2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide (5d)

- Key Differences: Integrates a pyrimidine ring linked to the tetrahydroisoquinoline core. Contains a dimethylamino group on the benzenesulfonamide.

- Synthesis: Microwave-assisted coupling of intermediates in 1-butanol, yielding a pyrimidine-bridged derivative .

- Implications : The pyrimidine moiety introduces hydrogen-bonding capabilities, likely influencing kinase or protease inhibition.

Comparative Data Table

Substituent-Driven Property Analysis

- Acetyl vs. Trifluoroacetyl : The acetyl group in the target compound offers moderate electron-withdrawing effects, whereas the trifluoroacetyl group in provides stronger electronegativity, altering binding interactions with hydrophobic enzyme pockets.

- Benzenesulfonamide vs. Methoxybenzenesulfonamide : The methoxy group in increases solubility in polar solvents but may reduce blood-brain barrier penetration compared to the unsubstituted benzenesulfonamide.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline core, which is known for its presence in various bioactive compounds. The sulfonamide group enhances its pharmacological profile by potentially allowing interactions with specific biological targets. The molecular formula is with a molecular weight of 380.5 g/mol .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : The tetrahydroisoquinoline structure may interact with neurotransmitter receptors or other cellular targets.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies on related sulfonamides have shown efficacy against bacterial strains and fungi .

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is often associated with neuroprotective effects. Compounds derived from this structure have been studied for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties

In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines and inhibit leukocyte migration . This suggests that this compound may also exert anti-inflammatory effects.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with benzenesulfonyl chloride under basic conditions. Dynamic pH control (pH ~10) using aqueous Na₂CO₃ ensures efficient sulfonamide bond formation . Post-reaction, purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and recrystallization improves purity. Yield optimization may involve adjusting stoichiometry, solvent choice (e.g., DMF or pyridine), and reaction time .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use 1H NMR (in DMSO-d₆) to identify proton environments (e.g., acetyl methyl at ~2.1 ppm, aromatic protons at 6.5–7.8 ppm). IR spectroscopy confirms sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) groups .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) for 3D structural elucidation. Crystallization in ethyl acetate/hexane mixtures often yields suitable crystals. Data refinement with SHELXL resolves bond lengths and angles .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Compare retention times and peak areas to detect impurities. Thermal stability can be assessed via TGA/DSC to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into target protein active sites (e.g., HIV-1 integrase or bacterial enzymes). Parameterize the sulfonamide and acetyl groups for hydrogen bonding .

- DFT Analysis : Calculate electronic properties (HOMO/LUMO energies) with Gaussian 09 at the B3LYP/6-31G* level to predict reactivity and interaction sites .

Q. What strategies resolve discrepancies in bioactivity data, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Assay Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive controls (e.g., known inhibitors).

- Byproduct Analysis : Use LC-MS to identify unintended reaction products affecting bioactivity. For example, bromination byproducts (if halogens are present) may alter activity .

- Structural Confirmation : Cross-validate purity via X-ray crystallography to rule out polymorphic effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to assess steric effects. Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to modulate electronic properties .

- Bioisosteric Replacement : Substitute the tetrahydroisoquinoline moiety with indole or quinoline scaffolds to evaluate binding affinity changes .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include poor crystal habit due to flexible tetrahydroisoquinoline ring. Mitigation strategies:

- Solvent Screening : Test polar aprotic (DMF) vs. non-polar (hexane) solvents for slow evaporation.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- Low-Temperature Crystallization : Slow cooling (-20°C) reduces molecular motion, improving crystal quality .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different studies?

- Methodological Answer :

- Solvent Polarity : Test solubility in DMSO, methanol, and water to replicate reported conditions.

- pH Dependence : Measure solubility at pH 2 (stomach-like) and pH 7.4 (blood-like), as sulfonamides often exhibit pH-dependent solubility due to ionization .

- Particle Size Impact : Use sonication or milling to reduce particle size and compare solubility kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.